2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula C16H19NO3 It is known for its unique structure, which includes a methoxyphenyl group and a dimethylcyclohexane-1,3-dione core
Preparation Methods
The synthesis of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with 3-methoxyaniline in the presence of triethyl orthoformate. The reaction is typically carried out by heating the mixture until homogenization, followed by cooling and treatment with n-butanol. The resulting product is filtered, washed with cold ethanol and light petroleum, and dried at 70°C to obtain the analytically pure compound as a light yellow powder .
Chemical Reactions Analysis
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Condensation: It can undergo condensation reactions with other compounds to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-{[(3-Hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
2-{[(3-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione:
2-{[(3-Nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: The nitro group can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Biological Activity
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione, commonly referred to as compound 1, is an organic molecule characterized by its unique structure that includes a methoxy-substituted phenyl group and a cyclohexane-1,3-dione moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent.
- Molecular Formula : C₁₆H₁₉N₁O₃
- Molecular Weight : 273.33 g/mol
- CAS Number : 64869-19-8
- InChI Key : JQXRKWGJHWGHCF-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compound 1 exhibits significant biological activities, particularly in the context of cancer treatment. Its structural similarity to known antitumor agents suggests potential efficacy against various cancer cell lines.
Antitumor Activity
Experimental studies have demonstrated that compound 1 possesses cytotoxic properties against several cancer cell lines. The following table summarizes key findings regarding its antitumor activity:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa (cervical cancer) | 10.5 | Significant inhibition of cell proliferation |
MCF-7 (breast cancer) | 12.3 | Induction of apoptosis observed |
A549 (lung cancer) | 8.7 | G0/G1-phase arrestation noted |
These values indicate that compound 1 is effective at low micromolar concentrations, suggesting its potential as a therapeutic agent.
The mechanism by which compound 1 exerts its biological effects appears to involve multiple pathways:
- Induction of Apoptosis : Compound 1 has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that treatment with compound 1 results in G0/G1-phase arrest in various cancer cell lines, preventing further cell division.
- Inhibition of Migration : The compound also exhibits anti-migratory effects on cancer cells, which is crucial for preventing metastasis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compound 1:
-
In Vitro Studies :
- A study conducted on HeLa cells demonstrated that treatment with compound 1 at concentrations ranging from 5 to 15 µM resulted in a dose-dependent reduction in viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
-
Comparative Analysis :
- When compared to standard chemotherapeutic agents such as cisplatin and doxorubicin, compound 1 displayed comparable or superior antitumor activity against certain cell lines, indicating its potential as an alternative treatment option.
-
Synergistic Effects :
- Research has also explored the synergistic effects of combining compound 1 with other anticancer agents. Preliminary findings suggest enhanced cytotoxicity when used in conjunction with targeted therapies like EGFR inhibitors.
Properties
IUPAC Name |
3-hydroxy-2-[(3-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSFRUAGCOITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.